molecular formula C8H10N2O4 B2887425 ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate CAS No. 154942-22-0

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate

Cat. No. B2887425
CAS RN: 154942-22-0
M. Wt: 198.178
InChI Key: ZKBZPXRXJDUNQR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 198.18 . Its IUPAC name is ethyl 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate . The InChI code for this compound is 1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) .


Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate can be understood from its IUPAC name and InChI code . It consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a methyl group at the 3rd position, two keto groups at the 2nd and 4th positions, and a carboxylate group at the 5th position which is further esterified with an ethyl group .


Physical And Chemical Properties Analysis

The compound ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate has a molecular weight of 198.18 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. A study has demonstrated that triazole-pyrimidine hybrids can act as neuroprotective and anti-neuroinflammatory agents, potentially aiding in the treatment of conditions like Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and traumatic brain injury . These compounds have been evaluated for their ability to inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative diseases .

Green Synthesis Methodology

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate analogues have been synthesized using a green and expeditious grinding method. This approach is characterized by high yields and cost-efficiency, making it an attractive option for the synthesis of biologically active compounds. The method involves the use of citric acid as a catalyst and avoids the need for separation methods, thus reducing the environmental impact .

Antiepileptic Potential

The structural similarity of pyrimidine derivatives to phenobarbital, a well-known antiepileptic drug, suggests that these compounds may possess antiepileptic properties. Research indicates that dihydropyrimidines could be promising candidates for the development of new antiepileptic medications .

Intramolecular Charge Transfer (ICT) Applications

Due to its electron-withdrawing nature, pyrimidine can be used in push-pull structures for ICT applications. This property is significant for the development of materials with enhanced electronic and optical properties, which can be utilized in various technological applications .

Solar Cell Efficiency Improvement

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate derivatives have been explored for their potential to improve the efficiency of perovskite solar cells. These compounds can be embedded with Au nanospheres to achieve a band offset, which is crucial for increasing the conversion efficiency of solar cells .

Pharmaceutical Research

The compound’s derivatives are actively being researched for their pharmacological properties. They have been found to exhibit antiviral, anticancer, antioxidant, and antimicrobial activities. This broad spectrum of biological activities makes them valuable for the development of new drugs and therapeutic agents .

properties

IUPAC Name

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBZPXRXJDUNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

74.08 g (1 mol) of N-methyl urea and 216.2 g (1 mol) diethylethoxymethylenemalonate were heated together at 122° C. for 24 hours, followed by 170° C. for 12 hours, to give the 3-methyluracil-5-carboxylic acid ethyl ester in 35% yield (following recrystallization from ethyl acetate).
Quantity
74.08 g
Type
reactant
Reaction Step One
Quantity
216.2 g
Type
reactant
Reaction Step One

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